3-Nitro-5-phenylpyridine
Overview
Description
3-Nitro-5-phenylpyridine is a chemical compound that contains 24 bonds in total, including 16 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of 3-Nitro-5-phenylpyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO in water to obtain 3-nitropyridine . The reaction conditions involve the use of ammonium acetate in ethanol at 65 degrees Celsius for 24 hours .Molecular Structure Analysis
The molecular structure of 3-Nitro-5-phenylpyridine includes 24 bonds in total. These comprise 16 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The reaction mechanism of 3-Nitro-5-phenylpyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
For detailed physical and chemical properties of 3-Nitro-5-phenylpyridine, you may refer to specialized databases such as ChemicalBook .Scientific Research Applications
Nitration Processes : Nitration of certain phenylpyridines leads to compounds like 3-Nitro-5-phenylpyridine. Prostakov et al. (1976) reported that nitration of 2,5-dimethyl-4-phenylpyridine occurs at the para position of the phenyl ring, producing nitro compounds and isomeric dinitro derivatives (Prostakov et al., 1976).
Multicomponent Synthesis : Koveza et al. (2018) discussed a green chemistry approach for synthesizing unsymmetrical 5-nitro-6-phenylpyridines, which can potentially include 3-Nitro-5-phenylpyridine. This method streamlines the reaction process, improving yield and reducing reaction steps (Koveza et al., 2018).
Molecular Electronics : Derosa et al. (2003) explored the application of a molecule similar to 3-Nitro-5-phenylpyridine in molecular electronics. They found that 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine shows charge-induced conformational switching, suggesting potential use in memory devices and nano-actuators (Derosa et al., 2003).
Photoluminescence Applications : Xu et al. (2016) synthesized and characterized cyclometalated iridium(III) complexes containing derivatives of 2-phenylpyridine, such as 5-nitro-2-(3′,5′-di(trifluoromethyl)phenyl)pyridine. These complexes exhibit photoluminescence, indicating potential applications in light-emitting devices (Xu et al., 2016).
Electrochemical Studies : Murray et al. (2012) conducted electrochemical studies on nitro-substituted bipyridines and their platinum complexes, providing insights into the electronic structure relevant to 3-Nitro-5-phenylpyridine derivatives (Murray et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-nitro-5-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBLPKWPBMJMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376558 | |
Record name | 3-nitro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123792-62-1 | |
Record name | 3-nitro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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